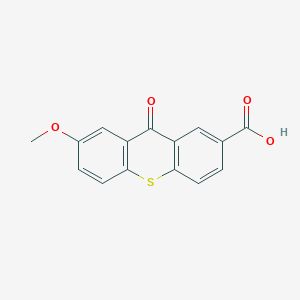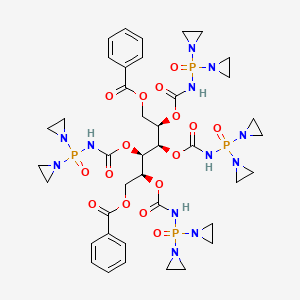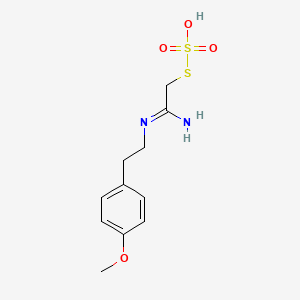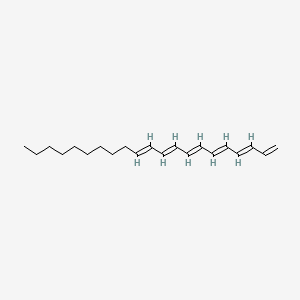
4,4-Diethyl-1,3,2lambda~6~,4-dioxathiastannetane-2,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Diethyl-1,3,2lambda~6~,4-dioxathiastannetane-2,2-dione is a unique organotin compound characterized by its distinct molecular structure This compound features a tin atom bonded to two oxygen atoms and two sulfur atoms, forming a dioxathiastannetane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diethyl-1,3,2lambda~6~,4-dioxathiastannetane-2,2-dione typically involves the reaction of diethylstannane with sulfur dioxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and minimize by-products.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes using larger reactors, precise control of reaction parameters, and efficient purification techniques to obtain the desired product in bulk quantities. The use of advanced analytical methods ensures the quality and consistency of the industrially produced compound.
化学反応の分析
Types of Reactions
4,4-Diethyl-1,3,2lambda~6~,4-dioxathiastannetane-2,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state species.
Substitution: The diethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully selected to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
科学的研究の応用
4,4-Diethyl-1,3,2lambda~6~,4-dioxathiastannetane-2,2-dione has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other organotin compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research explores its potential as an anticancer agent due to its ability to interact with cellular components and disrupt cancer cell growth.
Industry: It is used in the production of specialty chemicals, including catalysts and stabilizers for polymers.
作用機序
The mechanism by which 4,4-Diethyl-1,3,2lambda~6~,4-dioxathiastannetane-2,2-dione exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these molecules, altering their structure and function. This interaction can inhibit enzyme activity or disrupt protein-protein interactions, leading to various biological effects.
類似化合物との比較
Similar Compounds
Diethylstannane: A simpler organotin compound with similar reactivity but lacking the dioxathiastannetane ring.
4,4-Dimethyl-2,2-dipyridyl: Another organotin compound with different substituents and applications.
Uniqueness
4,4-Diethyl-1,3,2lambda~6~,4-dioxathiastannetane-2,2-dione stands out due to its unique ring structure and the presence of both sulfur and oxygen atoms bonded to the tin center. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
45734-35-8 |
|---|---|
分子式 |
C4H10O4SSn |
分子量 |
272.90 g/mol |
IUPAC名 |
4,4-diethyl-1,3,2,4-dioxathiastannetane 2,2-dioxide |
InChI |
InChI=1S/2C2H5.H2O4S.Sn/c2*1-2;1-5(2,3)4;/h2*1H2,2H3;(H2,1,2,3,4);/q;;;+2/p-2 |
InChIキー |
LLPJDKRYOSSXKY-UHFFFAOYSA-L |
正規SMILES |
CC[Sn]1(OS(=O)(=O)O1)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14651314.png)
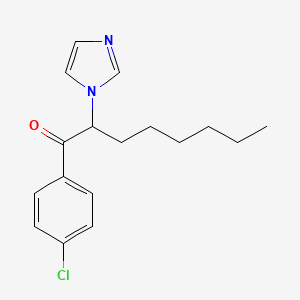
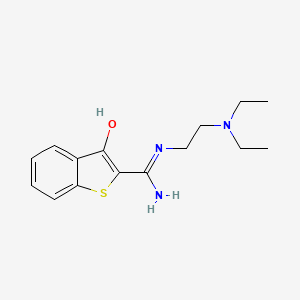
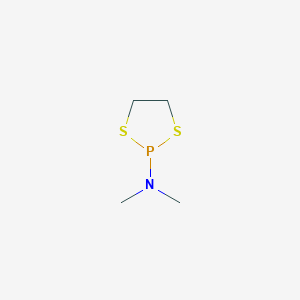
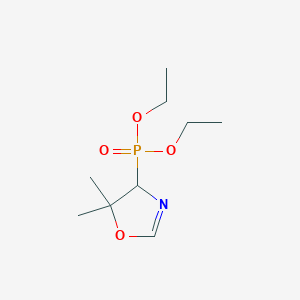
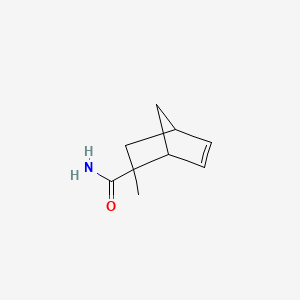
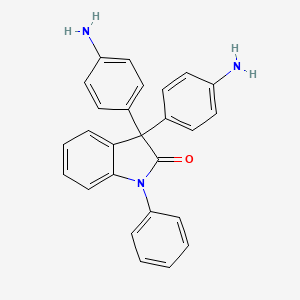
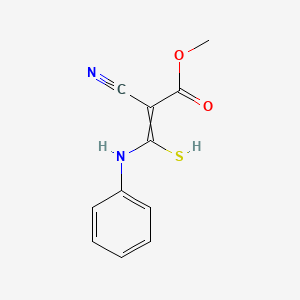
![4-([1,2,4]Triazino[5,6-c]quinolin-3-yl)aniline](/img/structure/B14651351.png)
